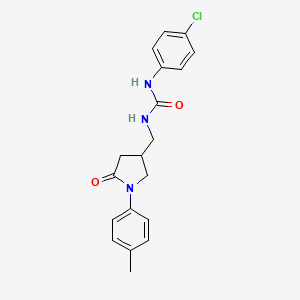

![molecular formula C23H23N5O2S B2732988 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 852436-65-8](/img/structure/B2732988.png)

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

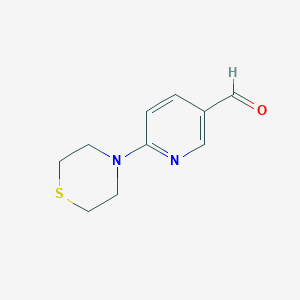

The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyridazine ring, a thioether linkage, and an ethylphenylacetamide moiety .

Synthesis Analysis

While the exact synthesis of this compound is not available, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized by condensing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various aromatic carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The ethoxyphenyl and ethylphenyl groups are likely to contribute to the overall hydrophobicity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazolopyridazine ring and the thioether linkage. The nitrogen atoms in the ring and the sulfur atom in the thioether group could potentially act as nucleophiles in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxyphenyl and ethylphenyl groups would likely make the compound relatively hydrophobic. The nitrogen and sulfur atoms could potentially form hydrogen bonds, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Heterocyclic Compound Synthesis : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds include various derivatives that highlight the broad applicability of related chemical structures in developing potential insecticidal agents (Fadda et al., 2017).

Potential Antiasthma Agents : Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors in the human basophil histamine release assay, showcasing their potential as antiasthma agents. This finding emphasizes the therapeutic potential of triazolo and pyridazine derivatives in respiratory conditions (Medwid et al., 1990).

Anticancer Applications : Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects, with certain derivatives demonstrating potent antiproliferative activities against human cancer cell lines. These compounds, by inhibiting PI3Ks and mTOR, present a promising avenue for anticancer therapy with reduced toxicity (Wang et al., 2015).

Chemical Properties and Structural Analysis

Structural and DFT Studies : Pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives, have been synthesized and analyzed for their pharmaceutical significance. Detailed structural analysis through XRD technique, DFT calculations, and Hirshfeld surface studies provide insights into their chemical properties and potential medicinal applications (Sallam et al., 2021).

Eigenschaften

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-3-16-5-9-18(10-6-16)24-21(29)15-31-22-14-13-20-25-26-23(28(20)27-22)17-7-11-19(12-8-17)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMOOZCRTAHDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OCC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B2732906.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2732919.png)

![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)